1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the pentacyclic core: This is achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent intramolecular cyclizations.
Introduction of the trifluoromethyl group: This step is usually carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho or para to the trifluoromethyl group, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds in the presence of sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex cyclization reactions and the effects of trifluoromethyl groups on chemical reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The pentacyclic structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
1-Methyl-17-[3-(methyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness
The presence of the trifluoromethyl group in 1-Methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione imparts unique properties, such as increased lipophilicity and enhanced electronic effects, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C26H18F3NO2 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-methyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H18F3NO2/c1-25-18-11-4-2-9-16(18)20(17-10-3-5-12-19(17)25)21-22(25)24(32)30(23(21)31)15-8-6-7-14(13-15)26(27,28)29/h2-13,20-22H,1H3 |
InChI Key |
KRQIILQWVUYYST-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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